1H-Pyrrolo[2,3-b]pyridine-1-ethanamine is classified as a nitrogen-containing heterocycle. Its structural framework is significant in various biological contexts, particularly in the development of pharmaceuticals targeting protein kinases and other enzymatic pathways involved in disease processes.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors.
Key parameters influencing the synthesis include:
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine features a bicyclic arrangement where:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds .
1H-Pyrrolo[2,3-b]pyridine derivatives can engage in various chemical reactions:
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine derivatives exert biological effects often involves:
This inhibition can lead to therapeutic effects in conditions like cancer where kinase activity is dysregulated.
Analytical techniques provide insights into its properties:
The applications of 1H-Pyrrolo[2,3-b]pyridine derivatives are extensive:
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) has emerged as a privileged structure in drug discovery due to its bioisosteric relationship with purine nucleobases and indole pharmacophores. Early exploration focused on its hydrogen-bonding capability and π-electron-rich character, enabling mimicry of adenosine triphosphate (ATP) in kinase inhibition [1]. Initial applications targeted infectious diseases, but the scaffold’s versatility soon propelled its adoption in oncology and immunology. The strategic incorporation of nitrogen atoms enhanced water solubility and allowed tailored interactions with hydrophobic enzyme pockets, addressing limitations of simpler heterocycles [9]. By the early 2000s, derivatization at the C-3, N-1, and C-5 positions became a focal point for structure-activity relationship (SAR) studies, enabling precise modulation of pharmacological profiles [4].
Table 1: Evolutionary Stages of Pyrrolopyridine Scaffolds
Time Period | Therapeutic Focus | Key Structural Innovations |
---|---|---|
1980–2000 | Antivirals | Unsubstituted core exploration |
2000–2010 | Kinase Inhibitors | C-3 Aryl substitutions |
2010–Present | Oncology/Immunology | N-1 Ethanamine functionalization |
The systematic IUPAC name 1H-pyrrolo[2,3-b]pyridine-1-ethanamine defines a bicyclic system comprising a pyrrole ring fused to pyridine at the [2,3-b] bonds. The parent heterocycle (C₇H₆N₂) is classified as a 7-azaindole, with the ethanamine moiety (-CH₂-CH₂-NH₂) attached to the pyrrole nitrogen (N-1) [7]. This substitution generates a chiral center when asymmetric carbons are present, though the core scaffold itself is planar. Key structural features include:
SMILES notation: NCCC1=CNC2=CC=CN=C21
encodes the connectivity, while InChIKey APMLPUDURDVGTF-UHFFFAOYSA-N
provides a unique digital identifier [7].
Critical advancements in this chemical space include:
Table 2: Milestone Derivatives and Their Activities
Year | Compound | Biological Target | Key Activity |
---|---|---|---|
2005 | WO2006063167 | Undisclosed | Broad therapeutic claims |
2020 | TNIK Inhibitors | TNIK kinase | IC₅₀ < 1 nM; IL-2 suppression |
2021 | 4h | FGFR1–3 | IC₅₀ = 7–25 nM |
2024 | 10t | Tubulin colchicine site | IC₅₀ = 0.12 μM (HeLa) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3